molecular formula C11H14N2O3 B5553185 N'-acetyl-2-(4-methylphenoxy)acetohydrazide

N'-acetyl-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B5553185
M. Wt: 222.24 g/mol
InChI Key: VNHJEOLUMGERKD-UHFFFAOYSA-N
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Description

N’-acetyl-2-(4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features an acetohydrazide group linked to a 4-methylphenoxy moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

N'-acetyl-2-(4-methylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-3-5-10(6-4-8)16-7-11(15)13-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHJEOLUMGERKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for N’-acetyl-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetohydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-acetyl-2-(4-methylphenoxy)acetic acid, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N’-acetyl-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-acetyl-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetyl-2-(4-methylphenoxy)acetohydrazide is unique due to its specific acetylation, which enhances its stability and reactivity in various chemical reactions. This modification also contributes to its potential therapeutic applications, distinguishing it from other similar compounds.

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